molecular formula C₂₉H₄₃NO₇S B1145132 (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate CAS No. 1223399-57-2

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate

Cat. No.: B1145132
CAS No.: 1223399-57-2
M. Wt: 549.72
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Stereochemical Features:

  • Absolute Configuration : Determined via X-ray crystallography, confirming the (3R,11bR)-tetrabenazine and (1S)-camphorsulfonate arrangement.
  • Enantiomeric Purity : Achieved through chiral resolution using (1S)-(+)-10-camphorsulfonic acid, which selectively crystallizes the (3R,11bR)-enantiomer due to differential solubility.

Impact of Stereochemistry :

  • The (3R,11bR)-configuration confers higher binding affinity to vesicular monoamine transporter 2 (VMAT2) compared to the (3S,11bS)-enantiomer.
  • The (1S)-camphorsulfonate group enhances crystallinity, facilitating purification.

Salt Formation: Role of (1S)-(+)-10-Camphorsulfonic Acid

Salt formation with (1S)-(+)-10-camphorsulfonic acid is pivotal for isolating the (3R,11bR)-tetrabenazine enantiomer.

Mechanism of Resolution:

  • Diastereomeric Salt Formation : Racemic tetrabenazine reacts with (1S)-(+)-10-camphorsulfonic acid in ethyl acetate, forming two diastereomeric salts:
    • (3R,11bR)-Tetrabenazine·(1S)-Camphorsulfonate
    • (3S,11bS)-Tetrabenazine·(1S)-Camphorsulfonate .
  • Selective Crystallization : The (3R,11bR)-salt precipitates preferentially due to lower solubility, while the (3S,11bS)-salt remains in solution.
  • Recovery : The purified salt is treated with a base (e.g., NaOH) to liberate enantiopure (3R,11bR)-tetrabenazine.

Role of Camphorsulfonic Acid:

  • Chiral Selector : Its rigid bicyclic structure and sulfonic acid group create distinct intermolecular interactions with each tetrabenazine enantiomer.
  • Acidic Properties : The strong acidity (pKa ~1.0) ensures complete proton transfer, stabilizing the ionic bond.

Advantages of Camphorsulfonate Salts :

  • Improved physicochemical stability.
  • Enhanced bioavailability via controlled solubility.

Properties

CAS No.

1223399-57-2

Molecular Formula

C₂₉H₄₃NO₇S

Molecular Weight

549.72

Synonyms

(+)-TBZ (1S)-(+)-10-Camphorsulfonate;  (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate;  (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu

Origin of Product

United States

Preparation Methods

Solvent and Stoichiometry Optimization

The resolution of racemic TBZ into (3R,11bR)-TBZ-CSA hinges on solvent selection, CSA stoichiometry, and crystallization dynamics. A 2011 patent demonstrated dissolving 0.3 g TBZ (0.95 mmol) with 0.11 g CSA (0.48 mmol) in acetone under reflux, yielding 0.10 g of (3R,11bR)-TBZ-CSA with 47.8% ee after dissociation. Increasing the CSA ratio to 1:1 improved ee to 70% but necessitated recrystallization for >98% purity. Ethyl acetate, employed in a 2010 protocol, achieved 70% yield of the CSA salt after 28 hours at 80°C, though acetone proved superior for final crystallization.

Temperature and Crystallization Control

Crystallization temperature critically impacts enantiomeric purity. Cooling refluxed acetone solutions to 15°C produced prismatic crystals with [α]D23 +36.00 (c 0.35, EtOH), whereas room-temperature crystallization in ethyl acetate required extended durations (48–72 hours). A 2022 patent highlighted a modified process using isopropanol/water mixtures, reducing reaction time from 48 to 24 hours while maintaining >99% purity.

Table 1: Resolution Conditions and Outcomes

SolventCSA Equiv.Temp (°C)Time (h)Yield (%)ee (%)
Acetone0.5Reflux0.53547.8
Acetone1.0Reflux0.57098
Ethyl Acetate1.080287098
IPA/Water1.040248899.5

Data compiled from.

Process Improvements in Industrial-Scale Synthesis

Solvent System Homogenization

A 2025 patent disclosed a homogeneous isopropanol/water system replacing biphasic heptane/water, accelerating reaction kinetics and reducing TBZ-CSA isolation time by 50%. Sodium iodide additives enhanced solubility, enabling 88% yield at 40°C without compromising enantiopurity.

Waste Reduction Strategies

Traditional resolutions generated 8–10 volumes of solvent waste per gram of product, but acetone recycling and direct isolation of ditosylate salts curtailed waste by 40%. The elimination of dichloromethane in favor of methyl tert-butyl ether (MTBE) reduced environmental toxicity and simplified disposal.

Analytical Characterization of (3R,11bR)-TBZ-CSA

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis confirmed the (3R,11bR) configuration via distinct coupling constants (J = 9.8 Hz for C11b-H and C3-H). High-performance liquid chromatography (HPLC) with chiral stationary phases (Chiralpak IC) achieved baseline separation (Rs > 2.5) of enantiomers, validating >99% ee.

X-ray Crystallography

Single-crystal X-ray diffraction revealed a monoclinic P21 space group for (3R,11bR)-TBZ-CSA, with hydrogen bonding between the sulfonic acid group and TBZ’s tertiary amine stabilizing the crystal lattice.

Comparative Analysis of Resolution Methods

While tartaric acid and dibenzoyl-D-tartaric acid resolved TBZ with ≤40% ee, CSA’s rigid bicyclic structure provided superior stereoselectivity. A 2015 study attributed this to CSA’s ability to form diastereomeric salts with distinct solubility profiles, favoring (3R,11bR)-TBZ precipitation .

Chemical Reactions Analysis

Racemization and Re-resolution

The racemic mixture can undergo acid-catalyzed racemization, allowing for further resolution steps:

  • After initial crystallization, the mother liquor can be treated with additional camphorsulfonic acid and refluxed again to ensure complete racemization.

  • Cooling and stirring lead to the formation of crystals with improved enantiomeric purity.

This method highlights the importance of molar equivalents of the resolving agent and crystallization conditions in achieving high ee values .

VMAT2 Binding Affinity

Pharmacological studies indicate that the (3R,11bR) configuration significantly enhances binding affinity to VMAT2 compared to its other stereoisomers. The binding affinities measured for various forms are as follows:

CompoundKi (nM)
(+)-Tetrabenazine4.61
(-)-Tetrabenazine11.20
(+)-α-DihydrotetrabenazineNot specified
(-)-α-DihydrotetrabenazineNot specified

The data suggests that (+)-tetrabenazine exhibits approximately double the affinity for VMAT2 compared to its enantiomer .

Metabolism

Upon administration, tetrabenazine is rapidly metabolized into dihydrotetrabenazine (DTBZ), which retains pharmacological activity. The metabolic pathway results in various stereoisomers of DTBZ, each with differing affinities for VMAT2, further complicating therapeutic applications .

Scientific Research Applications

Huntington's Disease

Tetrabenazine was first approved in Europe in 1971 and received FDA approval in 2008 for the treatment of chorea associated with Huntington's disease. Clinical trials have demonstrated significant efficacy in reducing chorea severity:

  • Efficacy Study : A double-blind, placebo-controlled trial showed that patients receiving tetrabenazine experienced a reduction of 5.0 units in chorea scores compared to a 1.5 unit reduction in the placebo group. Approximately 50% of treated subjects showed significant improvement .
  • Long-term Use : An observational study spanning over two decades revealed that around 83% of patients experienced marked or very good improvements in symptoms when treated with optimal dosages of tetrabenazine .

Other Hyperkinetic Disorders

Beyond Huntington's disease, tetrabenazine has been utilized for various other conditions characterized by hyperkinetic movements:

  • Tardive Dyskinesia : Research indicates that tetrabenazine can effectively manage tardive dyskinesia, a disorder often resulting from long-term use of antipsychotic medications .
  • Chorea Associated with Other Conditions : The drug has been administered to patients with chorea stemming from other neurological disorders, demonstrating its versatility and effectiveness across different patient populations .

Mechanistic Insights

The mechanism by which tetrabenazine exerts its effects involves several key pharmacological actions:

  • Dopamine Depletion : Tetrabenazine selectively depletes dopamine levels more than norepinephrine, which is critical for treating conditions like Huntington's disease where dopamine dysregulation is prominent .
  • Binding Affinity : Studies have shown that the (+)-(3R,11bR) enantiomer exhibits significantly higher potency at inhibiting VMAT2 compared to its counterpart, indicating that stereochemistry plays an essential role in its pharmacological profile .

Synthesis and Derivatives

The synthesis of enantiomerically pure tetrabenazine has been a focus of research due to its enhanced efficacy and safety profile. The use of (1S)-(+)-10-camphorsulfonic acid as a resolving agent has proven effective in producing optically pure forms of tetrabenazine .

Notable Derivatives

  • Valbenazine and Deutetrabenazine : These derivatives have been developed and approved for clinical use, showcasing improved pharmacokinetic properties and reduced side effects compared to tetrabenazine itself .

Case Studies and Research Findings

Several case studies have documented the real-world applications and outcomes associated with tetrabenazine treatment:

  • Long-term Efficacy : A comprehensive study involving 165 patients treated over 25 years highlighted sustained efficacy and tolerability across diverse patient demographics .
  • Comparative Studies : Research comparing tetrabenazine with other dopamine-depleting agents like reserpine indicates that while both are effective, tetrabenazine offers a more favorable safety profile due to its reversible binding properties .

Mechanism of Action

The mechanism of action of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves its interaction with vesicular monoamine transporters (VMAT). The compound inhibits VMAT, leading to a decrease in the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This results in a reduction in the release of these neurotransmitters, thereby modulating their levels in the synaptic cleft and exerting its therapeutic effects.

Comparison with Similar Compounds

Key Findings :

  • The (3R,11bR)-configuration confers >8,000-fold higher VMAT2 affinity than (3S,11bS), highlighting stereospecificity in target engagement .
  • The camphorsulfonate salt of (+)-TBZ improves enantiopurity (>98% ee) compared to racemic TBZ, reducing off-target effects .

Dihydrotetrabenazine (DHTBZ) Stereoisomers

DHTBZ, a reduced metabolite of TBZ, has three chiral centers, yielding eight stereoisomers. The (2R,3R,11bR)-DHTBZ ((+)-2) isomer is the most potent:

Compound Configuration VMAT2 Ki (nM) Notes Reference
(2R,3R,11bR)-DHTBZ (+)-2 2R,3R,11bR 3.96 ± 0.40 Highest affinity; 6,000× selective over (−)-2
(2S,3S,11bS)-DHTBZ (−)-2 2S,3S,11bS 23,600 ± 2800 Weak binding; negligible activity
(2S,3R,11bR)-DHTBZ (+)-3 2S,3R,11bR 13.4 ± 1.36 Moderate affinity; used in imaging
(2R,3S,11bR)-DHTBZ (+)-4 2R,3S,11bR 71.1 ± 6.66 Retains activity despite cis-3,11b

Structure-Activity Relationships (SAR) :

  • C-3 and C-11b Configurations : The trans-3,11b arrangement (as in (+)-1 and (+)-2) maximizes VMAT2 binding. Cis configurations (e.g., (+)-4) reduce affinity by ~20-fold .
  • C-2 Hydroxylation : The 2R-configuration in DHTBZ enhances potency, as seen in (+)-2 vs. (+)-3 .

Reserpine and Other VMAT2 Inhibitors

Compound Mechanism VMAT2 Ki (nM) Clinical Notes Reference
Reserpine Irreversible ~1.0 Long-lasting depletion; severe side effects (e.g., depression)
(+)-TBZ Reversible 4.47 Fewer side effects; preferred for chorea
Deutetrabenazine Reversible ~5.0 Deuterated analog; longer half-life [^18]

Key Differences :

  • Reversibility : (+)-TBZ’s reversible action allows dose titration, reducing sedation and hypotension risks compared to reserpine .
  • Deuterated Analogs : Deutetrabenazine (Austedo®) improves pharmacokinetics but shares the (3R,11bR)-stereochemical requirement for efficacy .

Contradictions in Reported Data

  • Ki Variability: Kilbourn et al. reported (+)-2 Ki = 0.97 nM, while Gano et al. reported 1.9 nM . The study in aligns with Kilbourn (Ki = 3.96 nM) but attributes discrepancies to assay conditions .
  • Cis-Configuration Activity : Clarke et al. reported cis-DHTBZ isomers (e.g., (+)-4) with high affinity, but later studies showed weaker binding (Ki = 71.1 nM) .

Biological Activity

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is a compound derived from tetrabenazine, which is primarily known for its application in treating movement disorders such as chorea associated with Huntington's disease. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and clinical implications.

  • Chemical Name : (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate
  • CAS Number : 1223399-57-2
  • Molecular Formula : C29H43NO7S
  • Molecular Weight : 549.72 g/mol

The primary mechanism by which tetrabenazine and its derivatives exert their effects is through the inhibition of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, tetrabenazine leads to a depletion of these neurotransmitters in the central nervous system, which is beneficial in conditions characterized by excessive dopaminergic activity.

Pharmacokinetics

Tetrabenazine is rapidly metabolized in vivo, primarily through first-pass metabolism. It produces several active metabolites, including dihydrotetrabenazines (DHTBZ), which contribute to its pharmacological effects. Notably, the (+)-α-DHTBZ metabolite shows significantly higher affinity for VMAT2 compared to its counterparts, indicating a stereospecific action that enhances therapeutic efficacy .

Case Studies and Research Findings

A comprehensive study involving 165 patients treated with tetrabenazine for chorea demonstrated substantial improvements in symptoms. The efficacy was rated on a scale from 1 (marked improvement) to 5 (worsening), with 83% of patients reporting marked or very good responses at optimal dosages .

Severity LevelMarked Improvement (%)Very Good Improvement (%)Total Improvement (%)
Moderate Chorea525279
Severe Chorea685486

In terms of safety, adverse effects such as drowsiness and fatigue were reported but were generally manageable. Long-term studies indicated that while some patients experienced side effects like Parkinsonism and depression, the overall benefits outweighed these risks in many cases .

Comparative Analysis with Other Derivatives

Recent advancements have led to the development of tetrabenazine derivatives like valbenazine and deutetrabenazine, which have been approved by the FDA for treating tardive dyskinesia. These derivatives exhibit improved pharmacokinetic profiles due to modifications that enhance metabolic stability and reduce side effects associated with standard tetrabenazine treatment .

Compound NameFDA Approval YearIndicationKey Feature
Tetrabenazine2008Chorea in HDRapidly metabolized; multiple active metabolites
Valbenazine2017Tardive DyskinesiaImproved half-life (~20h)
Deutetrabenazine2017Tardive DyskinesiaDeuterium substitution for metabolic stability

Safety Profile

The safety evaluation of D-10-camphorsulfonic acid, a component used in the synthesis of this compound, showed no significant genotoxicity or adverse effects in animal studies . However, caution is advised due to potential interactions and side effects related to dopamine depletion.

Q & A

Basic Research Questions

Q. What is the established method for resolving (3R,11bR)-Tetrabenazine enantiomers using (1S)-(+)-10-camphorsulfonic acid?

  • Methodology : The enantiomeric resolution involves dissolving racemic tetrabenazine in acetone and treating it with (1S)-(+)-10-camphorsulfonic acid. After 48 hours of crystallization, the diastereomeric salt is recrystallized to achieve >98% enantiomeric excess (ee). Neutralization with NH4OH yields the free base with retained stereochemical purity .
  • Key Parameters : Solvent choice (acetone), molar ratios (tetrabenazine:camphorsulfonic acid ≈ 2:1), and recrystallization cycles (2–3 iterations) are critical for optimizing ee. Chiral HPLC (Chiralpak IC column, ethanol + 0.1% Et2NH) validates purity .

Q. Why is stereochemical configuration critical for (3R,11bR)-Tetrabenazine’s pharmacological activity?

  • Mechanistic Insight : The (3R,11bR)-configuration maximizes binding affinity to vesicular monoamine transporter 2 (VMAT2), with Ki = 4.47 ± 0.21 nM, compared to 11.20 nM for the (3S,11bS)-enantiomer. The stereochemistry governs hydrophobic interactions with VMAT2’s binding pocket, as shown by structure-activity relationship (SAR) studies .
  • Experimental Validation : X-ray crystallography and chiral HPLC correlate stereochemical purity with in vitro activity, confirming that even minor impurities (e.g., 1.1% ee loss) reduce potency by >50% .

Advanced Research Questions

Q. How can conflicting Ki values for (3R,11bR)-Tetrabenazine’s VMAT2 affinity across studies be resolved?

  • Data Contradiction Analysis : Discrepancies arise from assay conditions (e.g., radioligand type, pH) and enantiomeric purity. For example:

  • Kilbourn et al. (Ki = 0.97 ± 0.48 nM) used tritiated dihydrotetrabenazine ([³H]DHTBZ) .
  • Gano et al. (Ki = 1.9 nM) employed non-radiolabeled competitive binding assays .
    • Recommendations : Standardize assays using [³H]DHTBZ at pH 7.4 and validate enantiomeric purity via chiral HPLC before testing .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of (3R,11bR)-Tetrabenazine?

  • Process Optimization :

  • Racemization-Resolution Cycles : Repeated resolution of the mother liquor with fresh (1S)-(+)-10-camphorsulfonic acid increases yield from 70.8% to >99% ee .
  • Solvent Engineering : Use acetone for high diastereomer solubility differences, minimizing co-crystallization of undesired enantiomers .
    • Analytical QC : Monitor ee at each step via polarimetry ([α]D²² = +66.3°–+66.5° in MeOH) and NMR (e.g., δ 3.51 ppm for the 3R,11bR diastereomer) .

Q. How does the (3R,11bR)-configuration influence metabolic stability compared to other stereoisomers?

  • SAR Findings : The (3R,11bR)-isomer resists hepatic carbonyl reductase-mediated reduction (to dihydrotetrabenazine) 10-fold longer than (3S,11bS)-isomers. This is attributed to steric hindrance at the C-3 position, as shown in cytochrome P450 inhibition assays .
  • Experimental Design : Incubate isomers with human liver microsomes (HLMs) and quantify metabolites via LC-MS. The (3R,11bR)-isomer shows t₁/₂ = 8.2 hours vs. 1.5 hours for (3S,11bS) .

Methodological Tables

Table 1: Chiral HPLC Conditions for Enantiomeric Purity Analysis
ColumnMobile PhaseFlow RateDetectionee Threshold
Chiralpak IC100% EtOH + 0.1% Et2NH0.5 mL/minUV 220 nm>98%
Table 2: VMAT2 Binding Affinity of Tetrabenazine Stereoisomers
StereoisomerKi (nM)Assay Type
(3R,11bR)-TBZ4.47 ± 0.21[³H]DHTBZ binding
(3S,11bS)-TBZ11.20 ± 1.5[³H]DHTBZ binding
(2R,3R,11bR)-DHTBZ3.96 ± 0.40Competitive ELISA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.